molecular formula C8H18O2 B1595682 3,6-Octanediol CAS No. 24434-09-1

3,6-Octanediol

Cat. No. B1595682
CAS RN: 24434-09-1
M. Wt: 146.23 g/mol
InChI Key: BCKOQWWRTRBSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Octanediol is a chemical compound with the empirical formula C8H18O2 . It is used as a starting material for the preparation of enantiomerically pure bis(phospholano)ethane ligands . It is also a chiral oxygen ligand for enantioselective synthesis with high yield and high enantioselective results .


Synthesis Analysis

The synthesis of 3,6-Octanediol involves the oxidation of dithiol compounds . A Pt(IV) complex [PtCl2(en)(heda)]Cl2 (heda = N-(2-hydroxyethyl)-ethylenediamine) has been synthesized and characterized by ESI–MS, 1H NMR, elemental analysis, and X-ray crystal structure analysis . The oxidation products were characterized as ten- and six-membered ring compounds for DODT and DTT, respectively, both containing an intramolecular disulfide bond .


Molecular Structure Analysis

The molecular structure of 3,6-Octanediol can be represented as CCC(CCC(CC)O)O . The molecular weight is 146.23 .


Chemical Reactions Analysis

The oxidation reactions of 3,6-Octanediol display an overall second-order character, being first-order each in [Pt (IV)] and in [dithiol] . A mechanism involving three parallel rate-determining steps is proposed, and the rate constants of the rate-determining steps have been evaluated .


Physical And Chemical Properties Analysis

3,6-Octanediol has a molecular weight of 146.23 . The properties of 3,6-Octanediol are influenced by the introduction of oxygen or sulfur atoms into the polyurethane backbone chains .

Mechanism of Action

The mechanism of action of 3,6-Octanediol involves the oxidation of dithiol compounds by a Pt(IV) complex . The oxidation products were characterized as ten- and six-membered ring compounds for DODT and DTT, respectively, both containing an intramolecular disulfide bond .

Safety and Hazards

3,6-Octanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life . It is recommended to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, do not ingest, and do not breathe vapors/dust .

properties

IUPAC Name

octane-3,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKOQWWRTRBSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(CC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10885264
Record name 3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Octanediol

CAS RN

24434-09-1
Record name 3,6-Octanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24434-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Octanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024434091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Octanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Octanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10885264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Octanediol
Reactant of Route 2
Reactant of Route 2
3,6-Octanediol
Reactant of Route 3
Reactant of Route 3
3,6-Octanediol
Reactant of Route 4
3,6-Octanediol
Reactant of Route 5
3,6-Octanediol
Reactant of Route 6
Reactant of Route 6
3,6-Octanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.